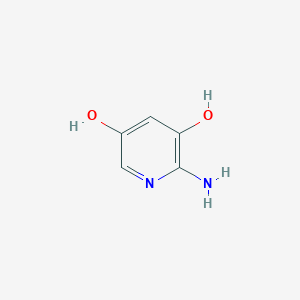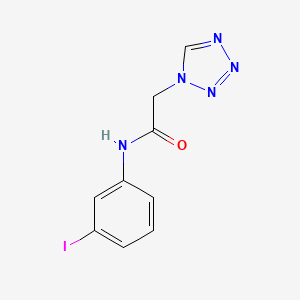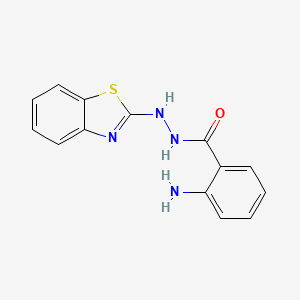
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol is an organic compound that features a unique structure combining a thiadiazole ring and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol typically involves the formation of the thiadiazole ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and subsequent cyclization with hydrazine hydrate. The azetidine ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
- (1-(3-Propyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
- (1-(3-Butyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
Uniqueness
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol is unique due to the specific combination of the ethyl group on the thiadiazole ring and the azetidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the ethyl group may influence the compound’s lipophilicity and, consequently, its biological activity and solubility.
Propiedades
Fórmula molecular |
C8H13N3OS |
|---|---|
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
[1-(3-ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C8H13N3OS/c1-2-7-9-8(13-10-7)11-3-6(4-11)5-12/h6,12H,2-5H2,1H3 |
Clave InChI |
JJTQWXHOGLBWIF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NSC(=N1)N2CC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)

![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)








![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)

